molecular formula C17H22N4 B14810683 2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine

2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine

Cat. No.: B14810683
M. Wt: 282.4 g/mol
InChI Key: DKUXBODWPJEZST-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. The compound features a benzylpiperidine moiety, a structural motif commonly found in ligands targeting the central nervous system (CNS). Piperidine-based compounds are frequently investigated for their potential to interact with a range of neurological targets, including sigma receptors and cholinesterases . Research into structurally related molecules highlights the potential value of this scaffold. Analogs containing the benzylpiperidine group have demonstrated potent activity as sigma-1 receptor (σ1R) ligands . The sigma-1 receptor is an attractive biological target for developing potential therapeutic agents for several neurological disorders, including neuropathic pain and Alzheimer's disease . Furthermore, piperidine derivatives are extensively explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine . Cholinesterase inhibition is a principal therapeutic strategy to alleviate cognitive symptoms in Alzheimer's disease, making this a key area of research . The presence of the pyrimidine ring in this compound further adds to its versatility as a building block for designing multifunctional ligands, which can simultaneously modulate multiple biological targets relevant to complex neurodegenerative and neuropsychiatric conditions . As such, this compound serves as a valuable intermediate for researchers developing and studying novel pharmacotherapies for CNS disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C17H22N4/c1-13-11-16(18)20-17(19-13)21-9-7-15(8-10-21)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,18,19,20)

InChI Key

DKUXBODWPJEZST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)CC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Before delving into preparation methods, understanding the fundamental properties of the target compound is essential for effective synthesis planning and characterization:

Property Value
Molecular Formula C₁₇H₂₂N₄
Molecular Weight 282.4 g/mol
CAS Number 1333960-66-9
Structure 2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine
Appearance Not specified in literature
Melting Point Not available
Boiling Point Not available
Density Not available

The compound contains a pyrimidine ring with three key functional groups: a methyl group at C-6 position, an amino group at C-4 position, and a 4-benzylpiperidine moiety at C-2 position.

General Synthetic Strategies for Pyrimidine Derivatives

Nucleophilic Aromatic Substitution Approach

The most common method for preparing 2,4-disubstituted pyrimidines involves sequential nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine derivatives. This approach exploits the electrophilic nature of the pyrimidine ring with halogen substituents, particularly at positions 2 and 4, which are activated toward nucleophilic attack.

The typical synthetic pathway involves:

  • Selective substitution at the more reactive C-4 position
  • Subsequent substitution at the C-2 position
  • Introduction of additional functionalities as required

Two-Component Reactions

Alternative approaches involve two-component reactions for the intermolecular preparation of substituted pyrimidines, where formation of two new bonds occurs simultaneously, typically C-N and C-C or two C-N bonds. Condensation of amines with either aldehydes or ketones followed by reduction of the imine group (reductive amination) is particularly useful for [5 + 1] annulations in pyrimidine synthesis.

Specific Preparation Methods for this compound

Method 1: From 2,4-Dichloro-6-methylpyrimidine

The most direct and efficient approach utilizes 2,4-dichloro-6-methylpyrimidine as the key starting material. This synthesis follows a two-step procedure:

Step 1: Selective Amination at C-4 Position

The synthesis begins with selective displacement of the chlorine at position C-4 of 2,4-dichloro-6-methylpyrimidine with ammonia or an ammonia equivalent:

Reagent Conditions Yield Reference
NH₃ in isopropanol (2M) 150°C, 16 h, sealed tube 90-95%
NH₃ in ethanol 160°C, 4 h, microwave irradiation 38%
NH₃ in water 70-100°C 63%

The reaction proceeds through nucleophilic aromatic substitution, with the C-4 position being more reactive than C-2 due to electronic factors in the pyrimidine ring. The resulting intermediate is 4-amino-2-chloro-6-methylpyrimidine.

Method 2: Via Methylsulfonyl Intermediate

An alternative approach involves using a methylsulfonyl group as a leaving group instead of chlorine:

Step 1: Preparation of 2-(Methylsulfonyl)-6-methyl-4-aminopyrimidine

The synthesis begins with 4-amino-2-(methylthio)-6-methylpyrimidine, which undergoes oxidation to form the corresponding sulfone:

Oxidant Solvent Temperature Time Yield Reference
Oxone (potassium peroxymonosulfate) MeOH/H₂O RT 2-3 h 85-90%
m-CPBA DCM 0°C to RT 2 h 75-80%
Step 2: Displacement with 4-Benzylpiperidine

The methylsulfonyl group serves as an excellent leaving group for nucleophilic displacement:

Reagent Base Solvent Temperature Time Yield Reference
4-Benzylpiperidine DIPEA DMSO 80-90°C 4-6 h 70-85%

This method offers milder conditions compared to the direct displacement of chlorine, which may be advantageous for substrates with sensitive functional groups.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the reaction outcome:

Solvent Advantages Disadvantages Reference
n-Butanol High boiling point, good solubility Difficult removal
DMF Excellent solubilizing properties Toxic, difficult removal
Isopropanol Easier workup, less toxic Lower yields at times
DMSO Accelerates nucleophilic substitution High boiling, challenging workup

DMF and DMSO generally provide better yields due to their polar aprotic nature, which enhances nucleophilic substitution reactions by stabilizing the transition state without hydrogen bonding to the nucleophile.

Temperature and Reaction Time

Optimization studies reveal the importance of temperature control:

Reaction Step Optimal Temperature Optimal Time Notes Reference
C-4 Amination 150°C 16 h Sealed tube necessary
C-2 Substitution 145-150°C 30-40 min Pressure vessel required
Via Methylsulfonyl 80-90°C 4-6 h Milder conditions

Higher temperatures generally accelerate the reaction but may lead to side products, especially when working with thermally sensitive substrates.

Purification and Characterization

Purification Techniques

Multiple purification methods have been employed for isolating this compound:

Technique Procedure Advantages Reference
Recrystallization Using ethanol/water or isopropanol Simple, cost-effective for large scale
Column Chromatography Silica gel, DCM/MeOH gradients Higher purity, removes colored impurities
Preparative HPLC Reverse phase C18, acetonitrile/water Highest purity, essential for analytical standards

For industrial applications, recrystallization is preferred due to scalability and cost considerations.

Structural Confirmation

The structural characterization of the synthesized compound typically employs multiple analytical techniques:

Method Information Provided Key Signals/Data Reference
¹H NMR Proton environments Pyrimidine CH (5.6-5.8 ppm), NH₂ (5.7-5.9 ppm), benzyl CH₂ (3.4-3.6 ppm)
¹³C NMR Carbon skeleton Pyrimidine C (162-165, 163-166, 93-95 ppm)
Mass Spectrometry Molecular weight confirmation [M+H]⁺ at m/z 283.2
IR Spectroscopy Functional group identification NH₂ stretching (3300-3500 cm⁻¹)

Related Compounds and Structural Modifications

Several structurally related compounds have been synthesized using similar methodologies, demonstrating the versatility of these synthetic approaches:

Compound Structural Difference Synthetic Modification Application Reference
6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one 4-oxo instead of 4-amino Hydrolysis of 4-chloro intermediate Pharmacological studies
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile Extended linker, different core Different starting materials σ₁ receptor ligand

These structural variations demonstrate how the core synthetic methodology can be adapted to create diverse libraries of compounds with potentially different biological activities.

Chemical Reactions Analysis

Substitution Reactions

The 4-benzylpiperidine moiety and pyrimidine ring participate in nucleophilic and electrophilic substitutions:

Table 1: Substitution Reactions

SiteReagent/ConditionsProductYield/Notes
Piperidine N-HAlkyl halides (e.g., CH₃I) in THFN-Alkylated derivatives60–75%
Pyrimidine C-2Electrophiles (e.g., HNO₃/H₂SO₄)Nitro-substituted pyrimidinesRequires reflux
Benzyl groupGrignard reagents (e.g., RMgX)Aryl/alkyl-substituted derivativesModerate yields

Key findings:

  • The piperidine nitrogen shows moderate nucleophilicity, enabling alkylation under mild conditions .

  • Electrophilic substitution on the pyrimidine ring preferentially occurs at C-2 due to electron-donating effects of the adjacent amine .

Reduction Reactions

Selective reduction of functional groups has been documented:

Table 2: Reduction Pathways

Target GroupReagent/ConditionsProductSelectivity
Pyrimidine ringH₂/Pd-C in ethanolPartially saturated dihydropyrimidines45–60%
Aromatic benzylLiAlH₄ in THFBenzylic alcohol derivativesLow (<30%)

Notable results:

  • Catalytic hydrogenation preserves the piperidine ring while reducing the pyrimidine system .

  • Strong reducing agents like LiAlH₄ induce competing decomposition pathways .

Oxidation Reactions

Oxidation primarily targets the benzyl and amine groups:

Table 3: Oxidation Outcomes

SiteOxidizing AgentProductEfficiency
Benzylic C-HKMnO₄/H₂O (acidic)4-Benzoylpiperidine derivatives55–70%
Primary amineNaOCl in DCMNitroso intermediatesUnstable

Mechanistic insights:

  • Benzylic oxidation to ketones proceeds via radical intermediates under acidic conditions .

  • Amine oxidation requires strong oxidizers but often leads to over-oxidation .

Cross-Coupling Reactions

The pyrimidine ring participates in Pd-catalyzed couplings:

Table 4: Cross-Coupling Examples

Reaction TypeConditionsProductCatalytic Efficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives65–80%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated pyrimidines50–60%

Critical observations:

  • Electron-deficient pyrimidine rings enhance coupling rates in Suzuki reactions .

  • Steric hindrance from the 4-benzylpiperidine group limits Buchwald-Hartwig yields .

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

  • pKa Values :

    • Pyrimidine N-1: ~4.2 (weakly basic)

    • Piperidine NH: ~9.8 (moderately basic)

Applications:

  • Forms stable hydrochloride salts in acidic media for purification.

  • Decomposes under strongly alkaline conditions (>pH 12) .

Research-Scale Synthetic Modifications

Recent studies highlight innovative transformations:

Table 5: Advanced Functionalization

ModificationMethodApplicationReference
FluorinationSelectfluor® in MeCNPET tracer precursors
PhotooxidationUV light + Rose BengalSinglet oxygen adducts

Noteworthy outcomes:

  • Site-selective fluorination at C-5 of the pyrimidine ring achieved with 72% yield .

  • Photooxidative cleavage of the benzyl group enables scaffold diversification .

Stability Profile

Key degradation pathways under accelerated conditions:

  • Thermal : Decomposition >180°C via retro-Diels-Alder mechanism

  • Photolytic : Benzylpiperidine cleavage under UV-A exposure (t₁/₂ = 48 hr)

  • Hydrolytic : Stable in pH 4–8 buffers (≤5% degradation in 7 days)

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include:

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares structural features and molecular properties of 2-(4-benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine with similar pyrimidin-4-amine derivatives:

Compound Name Substituent at Position 2 Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Benzylpiperidin-1-yl 6-Methylpyrimidin-4-amine C₁₇H₂₃N₅ 297.40 Lipophilic benzyl group; piperidine scaffold
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine 4-Benzylpiperazin-1-yl 6-Methylpyrimidin-4-amine C₁₆H₂₁N₅ 283.37 Piperazine scaffold; increased hydrogen-bonding capacity
N-(2,4-Dichlorobenzyl)-6-methylpyrimidin-4-amine 2-Chloro; 2,4-dichlorobenzyl 6-Methylpyrimidin-4-amine C₁₂H₁₂Cl₂N₄ 295.16 Halogenated aryl group; enhanced electrophilicity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine 3,5-Dimethylpyrazol-1-yl 6-Methylpyrimidin-4-amine C₁₀H₁₃N₅ 203.25 Pyrazole ring; potential for π-π interactions
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidin-1-yl (position 6) 4-Methylpyrimidin-2-amine C₁₀H₁₆N₄ 192.27 Pyrimidine positional isomer; crystallographically validated

Key Observations :

  • Hydrogen-Bonding : Piperazine derivatives (e.g., C₁₆H₂₁N₅) have two nitrogen atoms in the piperazine ring, offering more hydrogen-bonding sites than piperidine-based analogs .
  • Halogen Effects : Dichlorobenzyl-substituted pyrimidines (e.g., C₁₂H₁₂Cl₂N₄) exhibit higher electrophilicity, which may influence receptor binding kinetics .

Potency in KCa2 Channel Modulation :

  • Halogenated derivatives (e.g., 2q and 2o) exhibit ~7–10-fold higher potency in KCa2.2a channel modulation compared to non-halogenated analogs .
  • The benzylpiperidinyl group in the target compound may confer moderate activity due to its bulkiness, which could sterically hinder receptor interactions compared to smaller halogen substituents .

Physicochemical and Crystallographic Data

  • Crystal Structures : Compounds like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine form stable crystals with dihedral angles between aromatic rings (29.41°–46.32°), influencing packing efficiency and solubility .
  • Thermal Properties: Melting points for dichlorobenzyl-substituted pyrimidines range from 167.8–169.5°C, suggesting higher thermal stability compared to non-halogenated analogs .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine?

The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-amino-6-methylpyrimidine with 4-benzylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzylpiperidinyl group at position 2. Purification via column chromatography and characterization using NMR and mass spectrometry are critical steps. Similar protocols for analogous pyrimidines emphasize optimizing reaction time and temperature to improve yield .

Q. How can X-ray crystallography determine the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Using programs like SHELXL (part of the SHELX suite), researchers can refine structural parameters such as bond lengths, angles, and torsion angles . For pyrimidine derivatives, key metrics include dihedral angles between the pyrimidine core and substituents (e.g., benzylpiperidinyl group), which influence intermolecular interactions and crystal packing .

Q. What analytical techniques are essential for purity assessment and stability studies?

High-performance liquid chromatography (HPLC) with UV detection is widely used to quantify purity. Stability under varying pH, temperature, and light exposure can be monitored using accelerated degradation studies coupled with LC-MS. For example, thermal gravimetric analysis (TGA) evaluates decomposition points, while NMR tracks structural integrity over time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

SAR studies require systematic variation of substituents (e.g., benzylpiperidinyl group, methyl position) followed by in vitro assays. For instance, modifying the piperidine ring’s substitution pattern (e.g., fluorination) and testing inhibitory potency against target enzymes (e.g., kinases) can reveal critical pharmacophores. Statistical tools like multivariate regression correlate structural features with activity . A recent study on pyrimidine-based KCa2 channel modulators highlights the importance of halogenated aryl groups in enhancing binding affinity .

Q. What methodologies resolve contradictions in pharmacokinetic (PK) data across studies?

Discrepancies in bioavailability or metabolic stability may arise from differences in assay conditions (e.g., plasma protein binding, cell lines). Cross-validation using in vitro (e.g., Caco-2 permeability assays) and in vivo (rodent PK models) approaches is recommended. Isotopic labeling (e.g., ¹⁴C) can track metabolite pathways, while computational models (e.g., PBPK) reconcile interspecies variability .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising selectivity?

Process intensification techniques, such as flow chemistry, improve heat/mass transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) enhance purity by removing unreacted intermediates. Design of experiments (DoE) tools like factorial analysis identify critical parameters (e.g., catalyst loading, solvent polarity) to maximize yield .

Q. What computational strategies predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. For pyrimidine derivatives, focus on hydrogen bonding with active-site residues (e.g., backbone amides) and π-π stacking with aromatic side chains. Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

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